molecular formula C6H13N3O B8705172 1-(tetrahydro-2H-pyran-4-yl)guanidine

1-(tetrahydro-2H-pyran-4-yl)guanidine

Cat. No.: B8705172
M. Wt: 143.19 g/mol
InChI Key: AERHQVIADZNUCA-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)guanidine is a chemical building block of interest in organic synthesis and medicinal chemistry research. Guanidine compounds are recognized for their strong basicity and ability to participate in diverse molecular interactions, making them valuable scaffolds in drug discovery . The tetrahydro-2H-pyran-4-yl group is a stable, saturated ring system that can improve the physicochemical properties of a molecule, such as its solubility and metabolic stability. This compound is primarily used For Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals. In a research context, guanidine derivatives have been investigated for a wide range of potential biological activities. Literature indicates that guanidine-containing molecules can function as receptor antagonists, enzyme inhibitors, and ion channel modulators . Related guanidine compounds with the tetrahydro-2H-pyran-4-yl moiety have appeared in patent literature concerning treatments for conditions like diabetic nephropathy and macular edema, suggesting its utility in constructing molecules for biological evaluation . The mechanism of action for any biological effect is highly specific to the final target molecule, but often involves the guanidine group engaging in key hydrogen-bonding interactions with biological targets . Researchers value this compound for exploring structure-activity relationships and synthesizing more complex heterocyclic systems for pharmaceutical and chemical biology research.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

2-(oxan-4-yl)guanidine

InChI

InChI=1S/C6H13N3O/c7-6(8)9-5-1-3-10-4-2-5/h5H,1-4H2,(H4,7,8,9)

InChI Key

AERHQVIADZNUCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural uniqueness of 1-(tetrahydro-2H-pyran-4-yl)guanidine lies in its THP ring, which distinguishes it from other guanidine derivatives. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound C₆H₁₁N₃O 141.17 THP ring High basicity; enhanced lipophilicity due to THP
1-(Cyclopropylmethyl)-1-(THP-4-yl)guanidine C₁₀H₁₉N₃O 197.28 Cyclopropylmethyl + THP Increased steric bulk; discontinued commercial availability
1,1,3,3-Tetramethyl-2-(2-methylpyridin-4-yl)guanidine C₁₁H₁₈N₄ 206.29 Tetramethyl + pyridine Pyridine enhances aromatic interactions; synthetic utility in coordination chemistry
Adamantyl-THPINACA C₂₃H₂₈N₄O₂ 392.50 Adamantane + THP + indazole carboxamide Potent CB1/CB2 cannabinoid receptor agonist; thermal stability up to 200°C

Spectroscopic and Structural Comparisons

  • NMR Analysis : The THP ring in this compound generates distinct NMR signals, such as methylene singlets (δH 3.38) and imine carbons (δC 156.6) via HMBC correlations . These features differ from analogs like 1-(cyclopropylmethyl)-1-THP-guanidine, where cyclopropylmethyl substituents introduce additional δH 0.5–1.5 ppm signals .
  • Crystallographic Data: Derivatives with aromatic substituents (e.g., pyridine in 1,1,3,3-tetramethylguanidine) exhibit planar geometries conducive to π-π stacking, unlike the non-aromatic THP-based compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(tetrahydro-2H-pyran-4-yl)guanidine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Multi-component reactions : Adapt protocols from tetrahydro-2H-pyran derivatives, such as combining tetrahydro-4H-pyran precursors with guanidine sources. For example, use a four-component reaction involving arylamines, aldehydes, and cyclic diketones, as demonstrated for dihydropyridinones .
  • AI-driven retrosynthesis : Leverage databases like Reaxys or Pistachio to predict feasible routes. AI tools can optimize regioselectivity and minimize side products, as seen in tetrahydro-2H-pyran-4-methyl derivatives .
  • Guanidine functionalization : Introduce the guanidine group via nucleophilic substitution or condensation reactions, referencing methods for 1-(4-aminobutyl)guanidine synthesis .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 210–230 nm) to assess purity, similar to analyses for tetrahydro-4H-thiopyran-4-one .
  • Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to related compounds (e.g., 1-(tetrahydro-2H-pyran-4-yl)propan-1-one: δ ~1.8–4.2 ppm for pyran protons) .
  • Mass spectrometry : Validate molecular weight (expected ~185–200 g/mol based on analogs ) using ESI-MS or MALDI-TOF.

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 3–7), as tetrahydro-2H-pyran derivatives often exhibit moderate polarity .
  • Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation, following protocols for guanidine-containing compounds .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Conformational analysis : Use DFT (Density Functional Theory) calculations to evaluate the pyran ring’s chair conformation and its steric effects on guanidine group accessibility .
  • Kinetic studies : Compare reaction rates with non-cyclic guanidines (e.g., 1-(4-aminobutyl)guanidine ) to quantify ring-induced electronic modulation.

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?

  • Methodological Answer :

  • Extraction : Employ SPE (Solid-Phase Extraction) with hydrophilic-lipophilic balance cartridges, optimized for polar metabolites like imidacloprid-derived guanidines .
  • Detection : Use LC-MS/MS with MRM (Multiple Reaction Monitoring) transitions specific to the guanidine moiety (e.g., m/z 60 → 44 for fragmentation patterns ).

Q. How can computational models predict the compound’s thermodynamic stability and potential degradation pathways?

  • Methodological Answer :

  • Molecular dynamics simulations : Model degradation under varying pH and temperature, referencing stability data for tetrahydro-2H-pyran-4-yl derivatives .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups on the pyran ring) with half-life in aqueous environments .

Q. What strategies mitigate side reactions during functionalization of the guanidine group?

  • Methodological Answer :

  • Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to shield the guanidine during pyran ring modifications .
  • Catalytic control : Employ transition-metal catalysts (e.g., Pd or Cu) for selective C–N bond formation, avoiding overalkylation .

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